cis-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid
Description
cis-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C13H16O3S It is a cyclohexane derivative with a carboxylic acid functional group and a 3-methyl-2-thenoyl substituent
Properties
IUPAC Name |
(1S,2R)-2-(3-methylthiophene-2-carbonyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h6-7,9-10H,2-5H2,1H3,(H,15,16)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSHHMWTVTOEW-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001143873 | |
| Record name | Cyclohexanecarboxylic acid, 2-[(3-methyl-2-thienyl)carbonyl]-, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-94-3 | |
| Record name | Cyclohexanecarboxylic acid, 2-[(3-methyl-2-thienyl)carbonyl]-, (1R,2S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 2-[(3-methyl-2-thienyl)carbonyl]-, (1R,2S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001143873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes functionalization to introduce the carboxylic acid group at the 1-position.
Thenoyl Substitution: The 3-methyl-2-thenoyl group is introduced through a Friedel-Crafts acylation reaction, using 3-methyl-2-thenoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Isomerization: The resulting product is subjected to conditions that favor the formation of the cis-isomer, such as catalytic hydrogenation or selective crystallization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thenoyl moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylic acid group, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides, other derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving cyclohexane derivatives.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of cis-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the thenoyl group can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
trans-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: The trans-isomer of the compound, differing in the spatial arrangement of the substituents.
2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid: A compound without the cis-configuration, which may exhibit different chemical and biological properties.
Uniqueness: The cis-configuration of cis-2-(3-Methyl-2-thenoyl)cyclohexane-1-carboxylic acid imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its trans-isomer and other related compounds, potentially leading to different applications and effects.
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